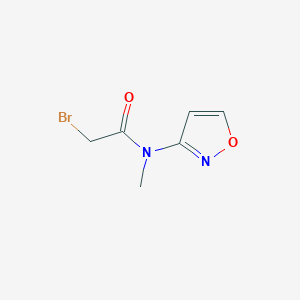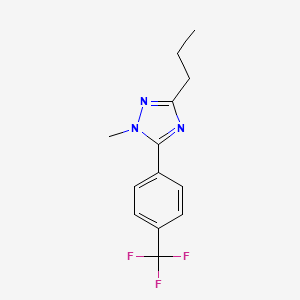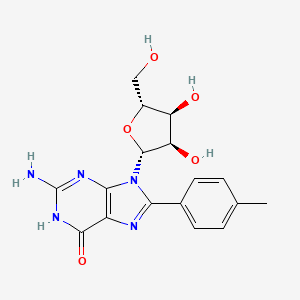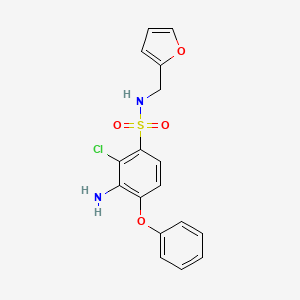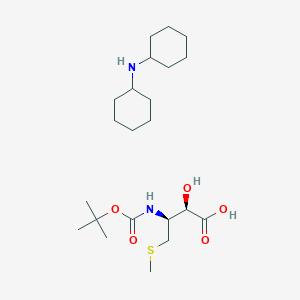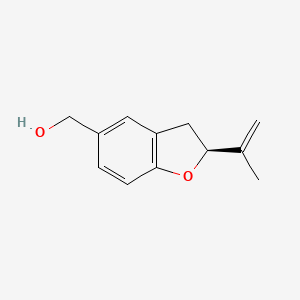![molecular formula C26H20N2O3 B15211824 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- CAS No. 105192-47-0](/img/structure/B15211824.png)
8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis-: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- typically involves the condensation of 8-quinolinol with a methoxyphenyl derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial properties.
5,7-Dichloro-8-quinolinol: Used as an antifungal agent.
7-Hydroxyquinoline: Exhibits similar chemical properties but with different biological activities
Uniqueness: 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications .
Eigenschaften
CAS-Nummer |
105192-47-0 |
|---|---|
Molekularformel |
C26H20N2O3 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
7-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C26H20N2O3/c1-31-19-10-6-16(7-11-19)22(20-12-8-17-4-2-14-27-23(17)25(20)29)21-13-9-18-5-3-15-28-24(18)26(21)30/h2-15,22,29-30H,1H3 |
InChI-Schlüssel |
LKFGYSASEUQZFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C5=C(C=CC=N5)C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)
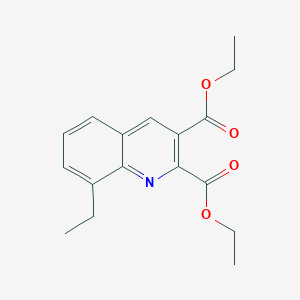
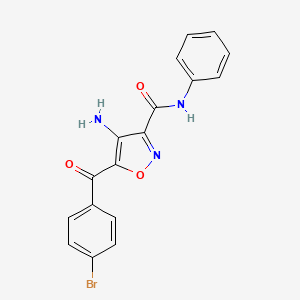
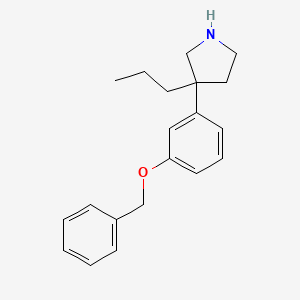
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
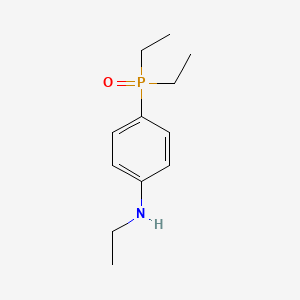
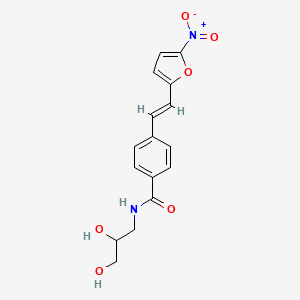
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
